4-Hydrazinoquinazoline

Descripción general

Descripción

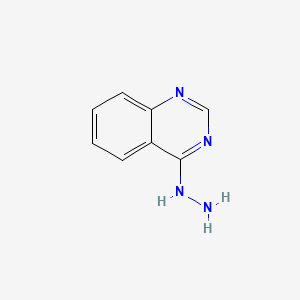

4-Hydrazinoquinazoline is a heterocyclic organic compound with the molecular formula C8H8N4 It is characterized by a quinazoline core structure with a hydrazino group (-NH-NH2) attached at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinoquinazoline typically involves the reaction of 4-chloroquinazoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Chloroquinazoline+Hydrazine Hydrate→this compound+Hydrochloric Acid

The reaction is usually conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also minimizes human intervention, reducing the risk of errors and contamination.

Análisis De Reacciones Químicas

Heterocyclization Reactions

One of the significant reactions involving 4-hydrazinoquinazoline is its interaction with dicarboxylic acid anhydrides. Under mild conditions, this reaction leads to the formation of N-acyl derivatives and can result in the synthesis of s-triazolo[1,5-c]quinazolines through regioselective reactions.

-

Reaction Mechanism : The compound acts as a bifunctional nucleophilic reagent, capable of engaging in various nucleophilic substitution reactions. For instance, when reacted with acetic anhydride, it yields N,N'-diacetyl derivatives, while propionic anhydride leads to a Dimroth-like rearrangement producing 2-ethyl- triazolo[1,5-c]quinazoline.

Autoxidation Reactions

This compound also undergoes autoxidation processes that facilitate the synthesis of complex pyridazino derivatives. In a specific study, the compound was heated in pyridine, resulting in the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7-diones through a series of nucleophilic substitutions and dimerization reactions.

-

Key Steps :

-

Proton shift leading to isomerization.

-

Dimerization involving the elimination of hydrazine.

-

Formation of pentacyclic products through electrocyclic reactions.

-

Yields and Reaction Conditions

| Product | Yield (%) | Solvent | Temperature (°C) |

|---|---|---|---|

| N,N'-Diacetyl derivative | ~85 | Dioxane | Room temperature |

| 2-Ethyl- triazolo[1,5-c] | ~75 | Ethanol | Reflux |

| Pyridazino derivative | ~70 | Pyridine | Heating |

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 4-hydrazinoquinazoline can be achieved through various methods, including the reaction with β-dicarbonyl compounds like ethyl acetoacetate, which leads to the formation of derivatives with enhanced biological activities. For instance, the reaction yields ethyl 3-oxobutanoate quinazolin-4-yl-hydrazone, which can undergo cyclization to produce novel pyrazole derivatives .

Table 1: Synthesis Pathways of this compound Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Ethyl acetoacetate | Boiling ethanol | Ethyl 3-oxobutanoate quinazolin-4-yl-hydrazone |

| Quinazolylhydrazines | Reaction with aromatic aldehydes | Schiff bases |

| Brominated compounds | Acetic acid | Fused triazoloquinazolines |

Antitumor Activity

This compound derivatives have shown promising antitumor activity. A study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis .

Phosphodiesterase Inhibition

Recent research highlighted the potential of this compound derivatives as selective phosphodiesterase (PDE) inhibitors, specifically targeting PDE7A. These compounds exhibited significant anti-inflammatory effects by increasing cyclic adenosine monophosphate (cAMP) levels, which is crucial for reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Studies indicated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Mechanism | Example Compounds |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | Compound 19h |

| PDE Inhibition | Increased cAMP levels | Compounds 4b, 4g |

| Antimicrobial | Disruption of microbial cell function | Various synthesized derivatives |

Case Study 1: Antitumor Efficacy in MCF-7 Cells

In a controlled experiment, several derivatives of this compound were tested for their cytotoxic effects on MCF-7 cells. The results indicated that specific compounds led to significant apoptosis and cell cycle arrest, confirming their potential as antitumor agents .

Case Study 2: PDE7A Inhibition and Anti-inflammatory Effects

A series of synthesized quinazoline derivatives were evaluated for their PDE7A inhibition capabilities. The most potent inhibitors were identified through molecular docking studies, which provided insights into their interaction mechanisms at the molecular level. These findings suggest a new approach to developing anti-inflammatory drugs with reduced side effects compared to traditional PDE inhibitors .

Mecanismo De Acción

The mechanism of action of 4-Hydrazinoquinazoline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to altered cellular processes. The exact pathways involved depend on the specific enzyme and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydrazinoquinoline

- 8-Hydrazinoquinoline

- 6-Bromo-4-hydrazinoquinoline

Uniqueness

4-Hydrazinoquinazoline is unique due to its specific substitution pattern on the quinazoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazinoquinoline derivatives. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and biochemistry research.

Actividad Biológica

4-Hydrazinoquinazoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by research findings and case studies.

Quinazolines, including this compound, are a class of heterocyclic compounds known for their broad spectrum of biological activities. These compounds have been reported to exhibit properties such as antimicrobial , antitumor , anti-inflammatory , and antidiabetic activities, making them significant in drug development . The hydrazino group in this compound enhances its reactivity and biological potential, allowing for various modifications that can lead to improved pharmacological profiles.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinazoline derivatives with hydrazine hydrate. This process can yield a variety of substituted derivatives that may exhibit enhanced biological activity. The following table summarizes some synthetic routes and yields reported in the literature:

| Compound | Synthetic Route | Yield (%) |

|---|---|---|

| This compound | Hydrazine hydrate with quinazoline | Varies (54-66) |

| 2-Chloro-4-[2-(4-quinolinylmethylene)hydrazino]quinazoline | Reaction with substituted aromatic aldehydes | 54 |

| 2,6-Dichloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline | Reaction with bromine in acetic acid | 66 |

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a study evaluated several hydrazone derivatives derived from this compound against various bacterial and fungal strains. The results indicated that many compounds showed potent activity, particularly against E. coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1–16 μg/mL .

Antitumor Activity

The antitumor potential of this compound derivatives has also been explored. Compounds synthesized from this scaffold have been shown to inhibit tumor cell proliferation effectively. One study highlighted the synthesis of novel quinazolinone derivatives that exhibited significant cytotoxicity against cancer cell lines, indicating a promising avenue for cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. A series of derivatives were tested for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory processes. Certain derivatives demonstrated notable PDE7A inhibition, suggesting their potential as anti-inflammatory agents .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives in various biological assays:

- Antimicrobial Efficacy : A study conducted on synthesized hydrazone derivatives showed that compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were further evaluated for their mechanisms of action against bacterial DNA gyrase .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that specific derivatives could induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Inflammation Models : In animal models of inflammation, certain hydrazinoquinazolines demonstrated reduced inflammatory markers, supporting their therapeutic use in inflammatory diseases .

Propiedades

IUPAC Name |

quinazolin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKNQXCOGYNFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189660 | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-44-2 | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Hydrazinoquinazoline? What are its key spectroscopic characteristics?

A1: this compound has the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. Spectroscopically, it can be characterized by:

- IR Spectroscopy: [] Exhibits characteristic bands corresponding to N-H stretching vibrations around 3300-3200 cm-1 and C=N stretching vibrations in the region of 1600-1500 cm-1.

- NMR Spectroscopy: [, ] 1H NMR spectra display signals for the aromatic protons of the quinazoline ring system, typically in the range of 7-8 ppm, and a characteristic singlet for the NH2 protons of the hydrazine moiety. 13C NMR spectra show signals for all carbon atoms, with the quaternary carbons resonating at higher ppm values.

- Mass Spectrometry: [, ] Shows a molecular ion peak (M+) corresponding to its molecular weight, often accompanied by characteristic fragmentation patterns.

Q2: Does this compound exhibit tautomerism? If so, which tautomer is predominant?

A2: Yes, this compound can exist in two tautomeric forms: the amino and imino forms. Computational studies using Gaussian 03 software at the MP2/6-31G(d) level of theory demonstrate that the amino form is energetically more favorable and therefore the predominant tautomer in both the gas phase and various solvents. []

Q3: What are the common synthetic routes for this compound and its derivatives?

A3: A frequently employed method for synthesizing this compound involves reacting 4-chloroquinazoline or 4-thioxoquinazoline with hydrazine hydrate. [, ] This reaction proceeds via nucleophilic aromatic substitution, where hydrazine displaces the chlorine or sulfur atom.

Q4: What are the main applications of this compound and its derivatives?

A4: this compound derivatives have shown promise in several areas:

- Antimicrobial agents: Several derivatives exhibit potent antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , ]

- Anticancer agents: Some derivatives possess promising anticancer activity against various cancer cell lines, including liver, colon, and breast cancer. []

- Anti-inflammatory agents: Certain derivatives demonstrate potent anti-inflammatory activity in experimental models of inflammation. []

- MALDI MS matrix: this compound has been successfully employed as a reactive matrix in MALDI MS for the sensitive detection of neutral and sialylated glycans. []

Q5: How do structural modifications of this compound affect its biological activity?

A6: * Substitution at the 2-position: Introduction of various substituents at the 2-position of the quinazoline ring system can significantly influence biological activity. For instance, introducing cycloalkyl or heterocyclic substituents at this position can enhance antibacterial and antifungal activity. []* Formation of triazoloquinazolines: Cyclization of this compound derivatives to form triazoloquinazolines often leads to compounds with improved potency and selectivity. [, , ]* N-acylation: N-acylation of the hydrazine moiety can significantly modulate anti-inflammatory activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.